molecular formula C7H8F3N B2920313 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile CAS No. 2503202-20-6

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile

Cat. No.: B2920313
CAS No.: 2503202-20-6
M. Wt: 163.143
InChI Key: KASLBLUHEPUTHO-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C7H8F3N. This compound features a cyclobutane ring substituted with a methyl group, a trifluoromethyl group, and a nitrile group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the radical trifluoromethylation of cyclobutane derivatives. This process typically employs reagents such as trifluoromethyl iodide (CF3I) and radical initiators under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing specialized equipment to handle the reagents and maintain the necessary reaction conditions. The scalability of these methods ensures the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism by which 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the nitrile group, in particular, allows for a range of chemical transformations that are not possible with similar compounds .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N/c1-6(4-11)2-5(3-6)7(8,9)10/h5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASLBLUHEPUTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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